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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of N-a-(9-Fluorenylmethoxycarbonyl)-2-aminoheptanoic acid (Fmoc-2-
aminoheptanoic acid). Designed for researchers, chemists, and professionals in drug
development and peptide synthesis, this document details the compound's structural
characteristics, spectroscopic profile, and solubility. Furthermore, it offers expertly crafted, step-
by-step protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS).
The guide is grounded in established chemical principles and supported by authoritative
references to ensure scientific integrity and practical utility.

Introduction: The Role of Non-canonical Amino
Acids in Peptide Science

The field of peptide science is increasingly venturing beyond the 20 proteinogenic amino acids
to explore the vast chemical space offered by non-canonical or unnatural amino acids (ncAAS).
The incorporation of ncAAs like 2-aminoheptanoic acid into peptide sequences can impart
novel structural and functional properties, such as enhanced metabolic stability, increased
potency, and unique conformational constraints. Fmoc-2-aminoheptanoic acid serves as a key

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b3067454?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3067454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

building block for this purpose, leveraging the advantages of the widely adopted Fmoc/tBu
strategy in Solid-Phase Peptide Synthesis (SPPS).[1]

The defining feature of the Fmoc protecting group is its base lability, allowing for its removal
under mild conditions that are orthogonal to the acid-labile side-chain protecting groups
commonly used in SPPS.[2][3] This orthogonality is the cornerstone of modern peptide
synthesis, enabling the construction of complex peptide chains with high fidelity.[2] This guide
provides the foundational knowledge and practical protocols necessary for the effective
handling and utilization of Fmoc-2-aminoheptanoic acid in a research and development setting.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-2-aminoheptanoic acid is
essential for its proper storage, handling, and application in synthesis.

Structural and General Properties

Fmoc-2-aminoheptanoic acid is an a-amino acid derivative where the a-amino group is
protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The heptanoic acid backbone
consists of a seven-carbon chain, with the carboxylic acid at one terminus.
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Property Value Source(s)

2-(9H-fluoren-9-
IUPAC Name ylmethoxycarbonylamino)hepta  [4]
noic acid

Fmoc-L-2-aminoheptanoic
Synonyms acid, N-Fmoc-2- [4]

aminoheptanoic acid

CAS Number 1219184-45-8 [5][6]
Molecular Formula C22H25NO4 [415]
Molecular Weight 367.44 g/mol [4][5]
Appearance White solid [7]

CCCCCC(C(=0)0)NC(=0)0C
Canonical SMILES C1C2=CC=CC=C2C3=CC=CC  [4]
=C13

DSEDZIUESKRBOW-
InChl Key [4]
UHFFFAOYSA-N

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in SPPS, particularly during the
coupling step where high concentrations are required to drive the reaction to completion.

» High Solubility: Fmoc-2-aminoheptanoic acid is generally soluble in polar aprotic solvents
commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-
2-pyrrolidone (NMP).[8][9]

o Moderate Solubility: It exhibits moderate solubility in solvents like Dichloromethane (DCM).

[9]

« Insolubility: It is practically insoluble in water and non-polar hydrocarbon solvents.
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Practical Insights: For challenging coupling reactions or when solubility issues arise in standard
solvents, the addition of a small amount of a stronger, more polar solvent like Dimethyl
Sulfoxide (DMSO) can significantly enhance solubility.[10] Gentle warming (to ~37°C) or
sonication can also be employed to aid dissolution, but the solution should be used promptly to
avoid potential degradation.[10]

Thermal Properties

While a specific melting point from a Certificate of Analysis is not publicly available, Fmoc-
protected amino acids are typically crystalline solids with relatively sharp melting points. For
long-term storage, it is recommended to keep the compound at -20°C in a desiccated
environment.[11]

Spectroscopic and Chromatographic
Characterization

While specific experimental spectra for Fmoc-2-aminoheptanoic acid are not readily available in
public databases, its characteristic spectroscopic features can be reliably predicted based on
its chemical structure. These predictions are invaluable for quality control and reaction
monitoring.

Predicted *H NMR Data (400 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.77 d 2H Ar-H (Fmoc)
~7.60 d 2H Ar-H (Fmoc)
~7.40 t 2H Ar-H (Fmoc)
~7.32 t 2H Ar-H (Fmoc)
~5.30 d 1H N-H
~4.45 m 1H a-CH
~4.39 d 2H O-CHz (Fmoc)
~4.22 t 1H CH (Fmoc)
~1.85 m 2H B-CH:
~1.30 m 6H Y, 0, £-CHz2
~0.88 t 3H (-CHs

Rationale: The aromatic protons of the fluorenyl group are expected in the 7.3-7.8 ppm range.
[12] The a-proton, being adjacent to both the carbonyl and the nitrogen, will be deshielded. The
methylene and methyl protons of the heptanoic acid chain will appear in the aliphatic region.
[12]

Predicted **C NMR Data (100 MHz, CDCIs)
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Chemical Shift (6, ppm)

Assignment

~176 C=0 (Carboxylic Acid)
~156 C=0 (Carbamate)
~144, ~141 Ar-C (Quaternary, Fmoc)

~128, ~127, ~125, ~120

Ar-CH (Fmoc)

~67 O-CH2 (Fmoc)
~54 a-CH

~47 CH (Fmoc)
~32, ~31, ~29, ~22 Aliphatic CH2
~14 Aliphatic CHs

Rationale: The carbonyl carbons of the carboxylic acid and the carbamate will be the most

downfield signals.[13] The aromatic carbons of the Fmoc group will appear between 120-145

ppm, and the aliphatic carbons of the heptanoic acid chain will be found upfield.[13][14]

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Intensity

Assighment

~3300 Medium, Broad N-H Stretch (Amide)
~3000-2850 Medium-Strong C-H Stretch (Aliphatic)

~1715 Strong C=0 Stretch (Carboxylic Acid)
~1690 Strong C=0 Stretch (Carbamate)
~1530 Medium N-H Bend (Amide 1)

~1450, ~1600 Medium-Weak C=C Stretch (Aromatic)
~1250 Strong C-O Stretch

Rationale: The spectrum will be dominated by the strong carbonyl stretches of the carboxylic
acid and the carbamate.[15] The N-H stretch of the amide and the C-H stretches of the
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aliphatic chain and aromatic rings will also be prominent features.[15]

Mass Spectrometry

For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the
expected mass-to-charge ratio (m/z) for the protonated molecule would be:

o Calculated Exact Mass (C22H25NOa4): 367.1784 g/mol [4]

o Expected [M+H]*: 368.1856 m/z

Synthesis and Chemical Reactivity
Synthesis of Fmoc-2-aminoheptanoic Acid

The standard and most reliable method for the N-a-Fmoc protection of 2-aminoheptanoic acid
is through a Schotten-Baumann reaction, which involves the reaction of the amino acid with an
Fmoc-donating reagent under basic conditions.[2]

Reactants

|

2-Aminoheptanoic Acid

Final Product

Fmoc-2-aminoheptanoic Acid

Fmoc-OSu or Fmoc-Cl Reaction & Workup
1. 2. i
Stir at Room Temp Acidify to pH ~2 Extract with Ethyl Acetate .
SN (4-16 hours) (e.g., IM HCI)

Base (e.g., NaHCOs)

Solvent (e.g., Dioxane/Water)
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Click to download full resolution via product page
Caption: General workflow for the synthesis of Fmoc-2-aminoheptanoic acid.

» Dissolution: In a round-bottom flask, dissolve 2-aminoheptanoic acid (1.0 eq.) ina 1:1
mixture of 10% aqueous sodium bicarbonate and dioxane.

o Addition of Fmoc Reagent: To the stirred solution, add N-(9-
Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.) portion-wise at room
temperature.

e Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is
consumed.

o Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove
unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

« Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCI.
A white precipitate of the product will form.

« |solation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and
dry under vacuum to yield the final product.

Causality: The use of a biphasic dioxane/water system ensures that both the water-soluble
amino acid and the organic-soluble Fmoc-OSu can react.[2] The sodium bicarbonate acts as a
base to deprotonate the amino group, making it nucleophilic, and to neutralize the acid formed
during the reaction. Acidification protonates the carboxylate, rendering the final product
insoluble in water for easy isolation.

Chemical Reactivity: The Fmoc Deprotection Mechanism

The utility of Fmoc-2-aminoheptanoic acid in SPPS hinges on the selective removal of the
Fmoc group. This is achieved through a [3-elimination reaction triggered by a secondary amine
base, most commonly piperidine.[16]
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eprotonation by Piperidine

(Fmoc-NH—Peptide—ResirD

G:Iuorenyl Anion Intermediate)

[Dibenzofulvene (DBF) ( Hz2N-Peptide-Resin + CO:2 )

Trapped by excess Piperidine

DBF-Piperidine Adduca

Click to download full resolution via product page
Caption: Mechanism of Fmoc deprotection using piperidine.

The deprotonation at the C9 position of the fluorenyl ring is the key step, forming a stabilized
aromatic anion. This intermediate then undergoes elimination to release the free amine of the
peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is immediately
trapped by the excess piperidine to form a stable adduct, which is washed away.[16]

Application in Solid-Phase Peptide Synthesis
(SPPS)

Fmoc-2-aminoheptanoic acid is seamlessly integrated into the standard Fmoc-SPPS workflow.
The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide
chain.
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The SPPS Cycle

Start:
Fmoc-NH-Peptide-Resin

1. Deprotection
(20% Piperidine in DMF)

(HzN-Peptide-Resin) Chain Elongated

Wash
(DMF)

2. Coupling
Fmoc-2-Aha-OH
+ HBTU/DIPEA

Wash
(DMF)

Click to download full resolution via product page

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Coupling Reaction

This protocol describes a standard coupling procedure for Fmoc-2-aminoheptanoic acid using
HBTU/DIPEA activation.
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e Resin Preparation: Start with a deprotected peptide-resin (bearing a free N-terminal amine)
that has been thoroughly washed with DMF.

 Activation Solution: In a separate vial, dissolve Fmoc-2-aminoheptanoic acid (3-5 eq. relative
to resin loading) and HBTU (2.9-4.9 eq.) in DMF.

» Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and
vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the
active ester.[8]

o Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture
at room temperature for 30-60 minutes.

e Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free
primary amines, indicating reaction completion.[17]

e Washing: Once the coupling is complete, drain the reaction solution and wash the resin
extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is
now ready for the next deprotection step.

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of the
Fmoc-amino acid in the presence of the base (DIPEA) to form a highly reactive OBt-ester.[18]
This active ester readily reacts with the free amine on the resin-bound peptide to form the new
peptide bond. Using an excess of reagents drives the reaction to completion, which is a
fundamental principle of SPPS.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is
paramount.

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses, a lab coat, and nitrile gloves when handling Fmoc-2-aminoheptanoic acid.

« Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood.
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» Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact,
rinse the affected area thoroughly with water.

o Storage: Store in a tightly sealed container in a cool, dry place, preferably at -20°C for long-
term stability. Allow the container to warm to room temperature before opening to prevent
moisture condensation.

Conclusion

Fmoc-2-aminoheptanoic acid is a valuable synthetic building block that enables the
incorporation of a non-canonical, lipophilic side chain into peptide structures. Its properties are
well-suited for standard Fmoc-based SPPS protocols. By understanding its fundamental
physicochemical characteristics and employing the robust synthesis and coupling protocols
detailed in this guide, researchers can confidently and effectively utilize this reagent to advance
their peptide-based research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. total-synthesis.com [total-synthesis.com]

2. W0O1997041093A1 - Methods for the synthesis of fmoc protected amines - Google
Patents [patents.google.com]

e 3. 2-((((9H-Fluoren-9-yl)ymethoxy)carbonyl)amino)heptanoic acid | C22H25N0O4 | CID
46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

e 4. scbt.com [scbt.com]

e 5. FMOC-2-AMINOHEPTANOIC ACID | 1219184-45-8 [chemicalbook.com]
e 6. advancedchemtech.com [advancedchemtech.com]

e 7. benchchem.com [benchchem.com]

e 8.1219184-45-8 Cas No. | Fmoc-2-aminoheptanoic acid | Matrix Scientific
[matrixscientific.com]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b3067454?utm_src=pdf-custom-synthesis
https://total-synthesis.com/fmoc-protecting-group/
https://patents.google.com/patent/WO1997041093A1/en
https://patents.google.com/patent/WO1997041093A1/en
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-2-aminoheptanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-2-aminoheptanoic-acid
https://www.scbt.com/p/fmoc-2-aminoheptanoic-acid-1219184-45-8
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2418539.htm
https://advancedchemtech.com/product/fmoc-2-ahp-oh/
https://www.benchchem.com/pdf/Application_Note_and_Protocols_for_Fmoc_Based_Peptide_Synthesis_Using_HBTU_Activation.pdf
https://www.matrixscientific.com/product/buy-fmoc-2-aminoheptanoic-acid
https://www.matrixscientific.com/product/buy-fmoc-2-aminoheptanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3067454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 10.
e 11.
e 12.
e 13.
e 14,
e 15.
e 16.
e 17.
e 18.

9. peptide.com [peptide.com]

documents.thermofisher.com [documents.thermofisher.com]
rsc.org [rsc.org]

myneni.princeton.edu [myneni.princeton.edu]

13C NMR Chemical Shift [sites.science.oregonstate.edu]
uanlch.vscht.cz [uanlch.vscht.cz]

Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
chemistry.du.ac.in [chemistry.du.ac.in]

youtube.com [youtube.com]

rsc.org [rsc.org]

 To cite this document: BenchChem. [Physical and chemical properties of Fmoc-2-
aminoheptanoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3067454#physical-and-chemical-properties-of-fmoc-
2-aminoheptanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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